molecular formula C5H10ClNO2S B3415698 Methyl thiazolidine-2-carboxylate hydrochloride CAS No. 33305-08-7

Methyl thiazolidine-2-carboxylate hydrochloride

Cat. No. B3415698
CAS RN: 33305-08-7
M. Wt: 183.66 g/mol
InChI Key: YGTQIXUXZVNVKG-UHFFFAOYSA-N
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Description

“Methyl thiazolidine-2-carboxylate hydrochloride” is a cyclic secondary amino acid derivative . The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo .


Molecular Structure Analysis

The empirical formula of “this compound” is C5H9NO2S · HCl . Its molecular weight is 183.66 . The SMILES string representation of the molecule is Cl [H].COC (=O)C1NCCS1 .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 159-163 °C (dec.) (lit.) . It’s worth noting that this compound is considered non-hazardous .

Scientific Research Applications

Synthesis and Green Chemistry

Thiazolidine motifs serve as a critical bridge linking organic synthesis with medicinal chemistry, compelling researchers to explore new drug candidates. These motifs are intriguing heterocyclic five-membered moieties with sulfur at the first position and nitrogen at the third position, enhancing their pharmacological properties. Various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. These methods aim at atom economy, cleaner reaction profiles, and catalyst recovery, signifying a move towards sustainable and efficient drug synthesis practices (Sahiba et al., 2020).

Pharmacological Activities

The biological activities of thiazolidine derivatives are vast, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. This diversity in biological responses makes thiazolidine a highly valued moiety in drug development. Thiazolidine derivatives have shown promise in various therapeutic and pharmaceutical applications and are utilized in probe design, offering valuable information for designing next-generation drug candidates. Developing multifunctional drugs and enhancing their activity are current research focuses, demonstrating the potential of thiazolidine derivatives in addressing a wide range of biological targets (Sahiba et al., 2020).

Innovative Drug Development

The development of thiazolidine derivatives involves novel synthesis techniques using various agents, aiming at high yield, purity, and selectivity. The clinical applications of these compounds in various biological targets are critically reviewed, underscoring their importance in the design of new drug molecules. The novel synthesis and diverse therapeutic applications of thiazolidine derivatives highlight the ongoing efforts to improve drug efficacy and patient outcomes through innovative chemical and pharmacological research (Sahiba et al., 2020).

Safety and Hazards

“Methyl thiazolidine-2-carboxylate hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, breathing vapors, mist or gas, and using personal protective equipment .

properties

IUPAC Name

methyl 1,3-thiazolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-6-2-3-9-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTQIXUXZVNVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1NCCS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33305-08-7
Record name Methyl thiazolidine-2-carboxylate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 33305-08-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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